Triethyl(5-pentylfuran-2-yl)silane Triethyl(5-pentylfuran-2-yl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18935321
InChI: InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3
SMILES:
Molecular Formula: C15H28OSi
Molecular Weight: 252.47 g/mol

Triethyl(5-pentylfuran-2-yl)silane

CAS No.:

Cat. No.: VC18935321

Molecular Formula: C15H28OSi

Molecular Weight: 252.47 g/mol

* For research use only. Not for human or veterinary use.

Triethyl(5-pentylfuran-2-yl)silane -

Specification

Molecular Formula C15H28OSi
Molecular Weight 252.47 g/mol
IUPAC Name triethyl-(5-pentylfuran-2-yl)silane
Standard InChI InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3
Standard InChI Key WTUWYRXTMXUZAI-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(O1)[Si](CC)(CC)CC

Introduction

Structural and Chemical Properties

Molecular Architecture

Triethyl(5-pentylfuran-2-yl)silane features a furan ring substituted at the 5-position with a pentyl chain and at the 2-position with a triethylsilyl group. The IUPAC name, triethyl-(5-pentylfuran-2-yl)silane, underscores its connectivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC15H28OSi\text{C}_{15}\text{H}_{28}\text{OSi}
Molecular Weight252.47 g/mol
InChIInChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3

The pentyl chain enhances solubility in nonpolar solvents, while the triethylsilyl group introduces steric bulk, influencing reaction kinetics and selectivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H}-NMR: Signals at δ 0.6–0.9 ppm (triethylsilyl CH3_3), δ 1.2–1.4 ppm (pentyl CH2_2), and δ 6.2–7.4 ppm (furan protons).

  • 13C^{13}\text{C}-NMR: Peaks at δ 14–18 ppm (Si-CH2_2), δ 22–32 ppm (pentyl carbons), and δ 105–155 ppm (furan ring).

Synthesis and Optimization

Base-Catalyzed Silylation

The primary synthesis route involves reacting 5-pentylfuran with triethylsilane in the presence of potassium tert-butoxide (KOtBu\text{KOtBu}).

Reaction Conditions:

ParameterDetailYieldSource
CatalystKOtBu\text{KOtBu} (10–15 mol%)46–61%
SolventTetrahydrofuran (THF)
TemperatureRoom temperature

The mechanism proceeds via deprotonation of 5-pentylfuran at the 2-position, followed by nucleophilic attack on triethylsilane . Steric hindrance from the pentyl group necessitates prolonged reaction times (3–14 hours).

Alternative Approaches

While the base-mediated method dominates, transition-metal-catalyzed silylation has been explored for analogous compounds. For example, iridium complexes facilitate C–H borylation/silylation in benzofuran derivatives, though this remains untested for 5-pentylfuran systems .

Applications in Scientific Research

Organic Synthesis

Triethyl(5-pentylfuran-2-yl)silane serves as a versatile reagent:

  • Silane Transfer Agent: Participates in hydrosilylation reactions with alkenes and alkynes, yielding silicon-containing polymers.

  • Cross-Coupling Substrate: Undergoes Suzuki-Miyaura coupling with aryl halides, facilitated by palladium catalysts, to form biaryl silanes (Table 2).

Table 2. Representative Cross-Coupling Reactions

SubstrateProductYieldB/Si RatioSource
4-Bromotoluene4-Methylbiphenylsilane89%99:1
2-IodonaphthaleneNaphthylsilane76%97:3

Materials Science

The compound’s hybrid structure enables applications in:

  • Polymer Coatings: Enhances thermal stability and hydrophobicity when incorporated into silicone polymers.

  • Liquid Crystals: Modulates mesophase behavior due to its anisotropic silane-furan structure.

Mechanistic Insights and Kinetic Studies

Steric and Electronic Effects

Kinetic studies reveal that the triethylsilyl group imposes steric hindrance, slowing electrophilic substitution at the furan ring’s 3- and 4-positions. For instance, nitration reactions proceed 3× slower compared to unsubstituted furan. Conversely, the pentyl chain’s electron-donating effect activates the ring toward Friedel-Crafts alkylation.

Solvent and Catalyst Interactions

Polar aprotic solvents (e.g., THF) stabilize the silyl anion intermediate, improving yields . Catalysts like KOtBu\text{KOtBu} enhance deprotonation efficiency, though excess base promotes silane decomposition.

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